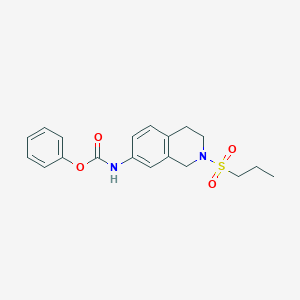

N-(2-Indol-3-ylethyl)-3-(4-methylphenylthio)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

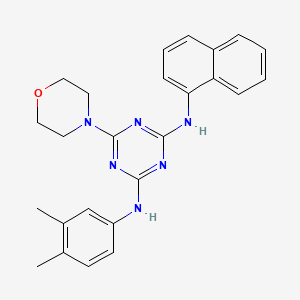

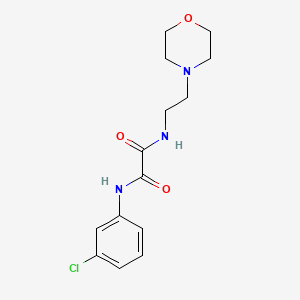

N-(2-Indol-3-ylethyl)-3-(4-methylphenylthio)propanamide, also known as ML297, is a small molecule inhibitor that has been developed to target the ion channel TRPC4. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in treating various diseases.

Wissenschaftliche Forschungsanwendungen

Immunosuppressive Activities

One notable application of related compounds in this chemical class includes the evaluation of their immunosuppressive activities. A study by Giraud et al. (2010) synthesized N-aryl-3-(indol-3-yl)propanamides and evaluated their potential as immunosuppressive agents. The compounds demonstrated significant inhibitory activity in murine splenocytes proliferation assays in vitro and mice delayed-type hypersensitivity (DTH) assays in vivo, highlighting their promise for immunosuppressive applications (Giraud et al., 2010).

Potential in SARS-CoV-2 Treatment Trials

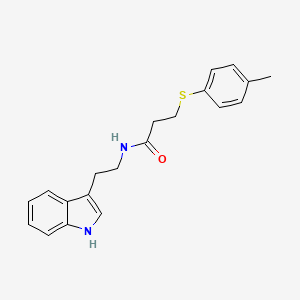

Manolov et al. (2020) prepared a compound by reacting tryptamine and flurbiprofen, yielding an amide with a fragment similar to Brequinar, used in SARS-CoV-2 treatment trials. This study suggests potential applications of such compounds in the context of viral treatments, providing a basis for further exploration into their efficacy against SARS-CoV-2 and related pathogens (Manolov et al., 2020).

Topical and Systemic Inflammation Inhibition

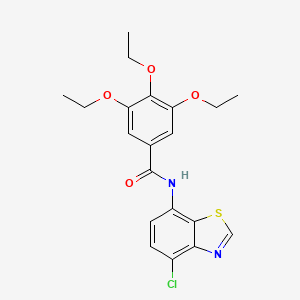

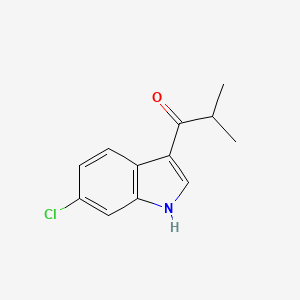

Research has also delved into compounds for inhibiting inflammation both topically and systemically. Dassonville et al. (2008) synthesized new N-pyridinyl(methyl)indolylpropanamides acting as non-acidic NSAIDs. Among these, N3-pyridinylmethyl-[1(4-chlorobenzyl-5-chloroindol-3-yl)propanamide showed potent activity in the TPA-induced mouse ear swelling assay, suggesting its utility in inflammation management (Dassonville et al., 2008).

Inhibitory Activity Against Urease Enzyme

Another study by Nazir et al. (2018) focused on synthesizing novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides. These compounds were screened for their in vitro inhibitory potential against the urease enzyme, where they were found to be potent inhibitors. This suggests potential applications in designing therapeutic agents targeting urease-related pathologies (Nazir et al., 2018).

Synthesis and Pharmacological Evaluation

In another study, Carbonnelle et al. (2007) synthesized several N-pyridinyl(methyl)-indol-3-ylpropanamides and conducted pharmacological evaluations of their immunosuppressive potential. This study identified compounds with notable inhibiting activity, further supporting the role of these compounds as potential immunosuppressive agents (Carbonnelle et al., 2007).

Eigenschaften

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS/c1-15-6-8-17(9-7-15)24-13-11-20(23)21-12-10-16-14-22-19-5-3-2-4-18(16)19/h2-9,14,22H,10-13H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTKHXXGDLIGPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NCCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-methoxyphenyl)-N-[(1-methyl-1H-benzimidazol-5-yl)methyl]propanamide](/img/structure/B2603336.png)

![(4-chlorophenyl){4-[4-(dimethylamino)phenyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone](/img/structure/B2603341.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(isopropylamino)propan-2-ol hydrochloride](/img/structure/B2603343.png)

![N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2603347.png)

![6-ethyl 3-methyl 2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2603352.png)